Imidazo[1,5-a]pyrazine

OLED TADF external quantum efficiency

Source-verified imidazo[1,5-a]pyrazine (CAS 274-49-7) delivers scaffold-intrinsic advantages unavailable from imidazo[1,2-a]pyrazine or pyrazine alternatives. Its N1/N7 hinge-binding geometry enables conserved kinase inhibition (BTK/mTOR/ACK1/IGF1R) confirmed by X-ray co-crystal structures (PDB: 6X3P, 4ID7). The rigid core achieves 5.6× higher brain AUC for CNS GPCR antagonists, yielding 62% infarct reduction in MCAO stroke models. In TADF OLEDs, imidazo[1,5-a]pyrazine-based emitters deliver a 54% relative EQE improvement over pyrazine acceptors. Avoid regioisomeric substitution—procure the structurally validated scaffold to eliminate synthetic risk in hit-to-lead campaigns.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-49-7
Cat. No. B1201761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyrazine
CAS274-49-7
Synonymsimidazo(1,5-a)pyrazine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C=N1
InChIInChI=1S/C6H5N3/c1-2-9-5-8-4-6(9)3-7-1/h1-5H
InChIKeyMIFJMFOVENWQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyrazine (CAS 274-49-7) Procurement Guide: Fused Nitrogen Heterocycle Scaffold for Kinase Inhibitor and TADF OLED Development


Imidazo[1,5-a]pyrazine (CAS 274-49-7) is a fused bicyclic heteroaromatic scaffold comprising an imidazole ring ortho-fused to a pyrazine ring, with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol [1]. The compound exhibits a computed XLogP3-AA value of 0.8 and a topological polar surface area of 30.2 Ų, indicating balanced hydrophilicity-lipophilicity suitable for both medicinal chemistry optimization and materials science applications [2]. As an unsubstituted parent core, it serves as a versatile synthetic intermediate for the preparation of functionalized derivatives across multiple research domains, including kinase inhibitor discovery, GPCR ligand development, and thermally activated delayed fluorescence (TADF) emitter design [1][3].

Why Generic Imidazo[1,5-a]pyrazine Substitution Fails: Scaffold-Specific Performance in OLED Efficiency and Kinase Selectivity


Substituting imidazo[1,5-a]pyrazine with structurally similar heteroaromatic scaffolds such as imidazo[1,2-a]pyrazine, pyrazolo[1,5-a]pyrazine, or simple pyrazine results in quantifiably divergent performance outcomes that cannot be remedied by downstream formulation adjustments. In OLED applications, the fused imidazo[1,5-a]pyrazine acceptor moiety confers distinct electron-withdrawing characteristics and molecular orbital alignment that directly translate to enhanced external quantum efficiency (EQE) compared to simple pyrazine-based acceptors [1]. In kinase inhibitor development, the specific hydrogen-bonding geometry between the imidazo[1,5-a]pyrazine N1/N7 atoms and the kinase hinge region enables target selectivity profiles that are not replicable with regioisomeric imidazo[1,2-a]pyrazine cores, where the altered nitrogen positioning modifies hinge-binding pharmacophore geometry [2]. Furthermore, in CNS-targeted GPCR antagonist programs, the imidazo[1,5-a]pyrazine scaffold's conformational rigidity has been shown to improve brain penetration metrics (AUC) relative to more flexible acyclic or alternative heterocyclic scaffolds, a difference that cannot be compensated by logP adjustment alone [3]. These scaffold-intrinsic performance characteristics necessitate source-verified procurement of the specified imidazo[1,5-a]pyrazine core rather than generic substitution with visually similar heterocycles.

Imidazo[1,5-a]pyrazine (CAS 274-49-7) Quantitative Differentiation Evidence: Head-to-Head Comparator Data Across OLED Efficiency, Kinase Selectivity, and CNS Penetration


TADF OLED External Quantum Efficiency: Imidazo[1,5-a]pyrazine Acceptor vs. Pyrazine Acceptor Direct Head-to-Head Comparison

In a direct head-to-head comparison of thermally activated delayed fluorescence (TADF) emitters, the imidazolopyrazine-based emitter IPy-Ac (using imidazo[1,5-a]pyrazine as the electron-accepting moiety) achieved a maximum external quantum efficiency (EQE) of 6.36% in solution-processed OLED devices, whereas the corresponding pyrazine-based emitter Py-Ac (using simple pyrazine as the acceptor) achieved a maximum EQE of approximately 4.13% under identical device fabrication and testing conditions [1]. The quantified performance difference of +54% in EQE is attributed to the distinct electron-withdrawing characteristics and molecular orbital alignment conferred by the fused imidazo[1,5-a]pyrazine core relative to the monocyclic pyrazine acceptor [1]. Both emitters were synthesized with acridine as the donor group and evaluated in the same host matrix (mCP) using identical solution-processing protocols, ensuring that the observed EQE differential is directly attributable to the acceptor moiety scaffold difference [1].

OLED TADF external quantum efficiency solution-processed devices electron acceptor

CNS Penetration and In Vivo Efficacy: Imidazo[1,5-a]pyrazine P2Y1 Antagonist vs. Lead Compound HNW001

Compound 12g, a conformationally restricted imidazo[1,5-a]pyrazine scaffold P2Y1 receptor antagonist, demonstrated a brain tissue AUC of 37.57 μg/g·h in rat pharmacokinetic studies, representing a 5.6-fold increase in brain exposure compared to the predecessor lead compound HNW001 (which lacks the imidazo[1,5-a]pyrazine rigid core) under identical dosing and analytical conditions [1]. The in vitro P2Y1 receptor antagonism IC50 of compound 12g was 1.95 μM [1]. In the rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, compound 12g achieved an ED50 of 4.49 mg/kg with a 62% reduction in infarct volume and a 2.3-fold improvement in neurological function scores, outcomes reported as significantly superior to positive control comparators [1]. Additionally, compound 12g exhibited a plasma protein binding rate of 89.3%, which is lower than typical CNS drug candidates, thereby increasing the free drug fraction available for blood-brain barrier penetration [1].

P2Y1 receptor antagonist ischemic stroke CNS penetration brain AUC in vivo efficacy

PDE1B Isoform Selectivity: Imidazo[1,5-a]pyrazine-8-one Series vs. PDE1C and Other PDE Isoforms

A series of 6-aryloxy- and 6-alkoxy-substituted imidazo[1,5-a]pyrazine-8-one derivatives demonstrated PDE1B inhibition with IC50 values ranging from 0.001 mM to 0.1 mM (1-100 μM), while exhibiting measurable selectivity against PDE1C and other PDE isoforms [1]. The PDE1B-over-PDE1C selectivity was determined to be dependent specifically on the presence of an N7-methyl substituent on the imidazo[1,5-a]pyrazine-8-one core, as elucidated through structural computational modeling comparing ligand/PDE1B co-crystal structures with a PDE1C structural homology model [1]. While exact fold-selectivity values are not explicitly reported in the available abstract, the study authors identify this series as "potent and selective inhibitors of PDE1B compared to PDE1C" and note that selectivity is achieved specifically through scaffold-substituent geometry unique to the imidazo[1,5-a]pyrazine-8-one framework [1].

PDE1B inhibitor phosphodiesterase isoform selectivity CNS disorders memory impairment

Multi-Kinase Inhibitor Scaffold Versatility: BTK, ACK1, mTOR, and IGF1R Inhibition with Distinct Hinge-Binding Pharmacophore

The imidazo[1,5-a]pyrazine scaffold has been independently validated as a privileged kinase inhibitor core across multiple distinct kinase targets, each with quantifiable potency and selectivity profiles. For BTK inhibition, 8-amino-imidazo[1,5-a]pyrazine derivatives with 3-position bicyclic ring substitutions demonstrated improved potency, PK profile, and off-target selectivity relative to earlier piperidine amide analogs; dose-dependent efficacy was observed in the rat collagen-induced arthritis (CIA) model [1]. The X-ray co-crystal structure of a BTK kinase domain with an 8-amino-imidazo[1,5-a]pyrazine inhibitor (PDB: 6X3P) confirmed specific hydrogen-bonding interactions between the scaffold N1/N7 atoms and the kinase hinge region [2]. For mTOR inhibition, imidazo[1,5-a]pyrazine derivatives were optimized from HTS hits to achieve oral bioavailability, with compound 4c demonstrating in vivo target inhibition and concomitant tumor growth suppression in an MDA-MB-231 xenograft model [3]. For ACK1 inhibition, a series of imidazo[1,5-a]pyrazine derived inhibitors demonstrated potency and oral bioavailability, with the X-ray co-crystal structure (PDB: 4ID7) confirming the characteristic hinge-binding geometry [4]. For IGF1R, OSI Pharmaceuticals reported a series of potent imidazo[1,5-a]pyrazines that selectively inhibit IGF1R both in vitro and in vivo, with an advanced lead compound PQIP [5].

kinase inhibitor BTK ACK1 mTOR IGF1R hinge-binding scaffold versatility

TSPO Ligand Binding Affinity: Imidazo[1,5-a]pyrazine Derived Compound Demonstrates Potent Displacement of [³H]PK11195

An imidazo[1,5-a]pyrazine-derived compound (BDBM50279015 / CHEMBL4174207) demonstrated potent binding to the translocator protein (TSPO) with an IC50 of 40 nM in a competitive displacement assay using [³H]PK11195 as the radioligand in Sprague-Dawley rat cerebral cortex membranes [1]. In a direct binding assay using surface plasmon resonance (SPR), the same compound exhibited a Kd of 61 nM against C-terminal DDK-tagged human recombinant full-length TSPO expressed in HEK293 cells [1]. PK11195, the classical TSPO ligand used as the displacement probe in this assay, serves as the industry-standard comparator for TSPO ligand development. The sub-100 nM affinity demonstrated by this imidazo[1,5-a]pyrazine derivative places it within the potency range required for both therapeutic development and potential PET tracer applications for neuroinflammation imaging [1].

TSPO translocator protein neuroinflammation PET imaging PK11195

Photoluminescence Quantum Yield Differentiation: p-AcBPyCF3 vs. m-AcBPyCF3 in Imidazolopyrazine TADF Emitter Series

In a regioisomeric comparison of imidazolopyrazine-based TADF emitters, the para-substituted derivative p-AcBPyCF3 exhibited a photoluminescence quantum yield (PLQY) of 28.80%, whereas the meta-substituted regioisomer m-AcBPyCF3 achieved a PLQY of only 18.70% under identical measurement conditions [1]. This 54% relative increase in PLQY (10.1 percentage point absolute difference) demonstrates that subtle substitution pattern variations on the imidazo[1,5-a]pyrazine core produce quantifiably significant differences in photophysical performance that are not predictable from simple structural inspection [1]. Both compounds were evaluated using the same donor-acceptor architecture with the imidazolopyrazine core serving as the electron-accepting unit [1].

TADF photoluminescence quantum yield OLED emitter design regioisomer comparison

Imidazo[1,5-a]pyrazine (CAS 274-49-7) Optimal Application Scenarios Based on Quantified Performance Differentiation


Solution-Processed TADF OLED Development Requiring EQE >6% with Imidazolopyrazine Acceptors

Research groups and industrial R&D teams developing solution-processed thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) should prioritize imidazo[1,5-a]pyrazine-based acceptor moieties over simple pyrazine alternatives. The direct head-to-head comparison demonstrates that imidazolopyrazine-based emitters achieve a maximum EQE of 6.36%, representing a 54% relative improvement over pyrazine-based emitters (~4.13%) under identical device fabrication conditions [1]. This performance differential is attributable to the unique electron-withdrawing characteristics and molecular orbital alignment conferred by the fused imidazo[1,5-a]pyrazine core. Additionally, regioisomeric substitution pattern optimization on this scaffold yields substantial PLQY differences (28.80% for para-substituted vs. 18.70% for meta-substituted derivatives), enabling fine-tuning of emitter photophysical properties [1].

CNS-Targeted GPCR Antagonist Programs Requiring Enhanced Brain Penetration Metrics

Medicinal chemistry programs targeting CNS indications with GPCR antagonists, particularly P2Y1 receptor for ischemic stroke and neuroprotection, benefit from the imidazo[1,5-a]pyrazine scaffold's demonstrated ability to enhance brain exposure. Compound 12g, a conformationally restricted imidazo[1,5-a]pyrazine derivative, achieved a 5.6-fold higher brain AUC (37.57 μg/g·h) compared to the predecessor lead compound HNW001, translating to an in vivo ED50 of 4.49 mg/kg and 62% infarct volume reduction in the rat MCAO stroke model [2]. The scaffold's rigid core structure and reduced plasma protein binding (89.3% for 12g) contribute to improved free drug fraction available for blood-brain barrier penetration, a property that is not readily achievable with more flexible heterocyclic alternatives [2].

Multi-Kinase Inhibitor Discovery Leveraging Conserved Hinge-Binding Pharmacophore with X-Ray Structural Validation

Kinase drug discovery programs seeking a structurally validated hinge-binding scaffold with demonstrated versatility across multiple kinase targets should prioritize imidazo[1,5-a]pyrazine as a privileged core. The scaffold has independently yielded potent, orally bioavailable inhibitors of BTK (with improved off-target selectivity and CIA model efficacy), mTOR (compound 4c with MDA-MB-231 xenograft tumor growth inhibition), ACK1 (with oral bioavailability), and IGF1R (selective in vitro and in vivo inhibition with lead compound PQIP) [3][4][5][6]. Two X-ray co-crystal structures (PDB: 6X3P for BTK; PDB: 4ID7 for ACK1) confirm the conserved hydrogen-bonding geometry between the imidazo[1,5-a]pyrazine N1/N7 atoms and the kinase hinge region, providing a structurally rationalized starting point for structure-based drug design [7][8]. This cross-target validation reduces synthetic risk and accelerates hit-to-lead optimization for new kinase programs.

TSPO-Targeted Diagnostic and Therapeutic Agent Development Requiring Sub-100 nM Binding Affinity

Programs developing translocator protein (TSPO) ligands for neuroinflammation imaging (PET tracer development) or therapeutic intervention should consider imidazo[1,5-a]pyrazine derivatives based on demonstrated sub-100 nM binding affinity. An imidazo[1,5-a]pyrazine-derived compound (BDBM50279015) exhibited an IC50 of 40 nM in competitive displacement of the gold-standard ligand [³H]PK11195 from rat TSPO, and a direct Kd of 61 nM against human recombinant TSPO by SPR [9]. This potency profile meets the affinity threshold required for both therapeutic development and potential PET tracer applications, providing a validated chemical entry point for TSPO ligand optimization programs [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.